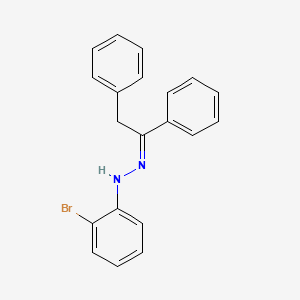
N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine
Übersicht
Beschreibung
N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine is a useful research compound. Its molecular formula is C20H17BrN2 and its molecular weight is 365.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Hydrazine Detection
N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine and related compounds have been used in the development of fluorescent probes for detecting hydrazine. A study by Zhu et al. (2019) highlights the design of a ratiometric fluorescent probe using dicyanoisophorone and 4-bromobutyryl moieties for sensing hydrazine. This probe exhibits low cytotoxicity and high sensitivity, making it suitable for environmental water systems and fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).
Synthesis of Hydrazone and Phosphonium Salts
Hydrazine compounds have been utilized in the synthesis of various chemical structures. Ovakimyan et al. (2006) describe the synthesis of [2-(N',N'-dimethylhydrazino)ethyl]phosphonium salts through the reaction of N,N-dimethylhydrazine with triphenylvinyl- and propenylphosphonium bromides (Ovakimyan et al., 2006).
Crystal Structure Analysis
The crystal structure of related hydrazine derivatives has been investigated to understand their conformation and bonding. Ismiyev et al. (2015) conducted a study on the crystal structure of a product formed from the reaction of diethyl-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1′-diphenyl]-2,6-dicarboxylate with (1-(4-bromophenyl)ethylidene)hydrazine (Ismiyev et al., 2015).
Pharmacological Activities
Compounds derived from hydrazine, such as Schiff bases and Mannich bases, show various pharmacological activities. Sridhar et al. (2001) reported on the synthesis and evaluation of analgesic, antiinflammatory, and antipyretic activities of Schiff bases and phenyl hydrazone of isatins (Sridhar & Ramesh, 2001).
Optical Limiting Properties and DFT Calculations
Hydrazine derivatives have been examined for their optical limiting properties. Ghazzali et al. (2007) synthesized N,N′-bis(thiophenyl-2-methylene)hydrazine and related compounds, exploring their nonlinear optical behavior and structural features through DFT calculations (Ghazzali et al., 2007).
Antimicrobial Activities
Certain hydrazine derivatives exhibit significant antimicrobial properties. Bharti et al. (2010) synthesized and characterized arylidene-2-(4-(4-methoxy/bromophenyl)thiazol-2-yl)hydrazines, which showed moderate to excellent antimicrobial activities (Bharti et al., 2010).
Anticancer and Enzyme Inhibitory Properties
Noma et al. (2020) synthesized a novel hydrazone compound showing high scavenging activity and potential anticancer effects against human breast and colon cancer cell lines. This compound also exhibited enzyme inhibitory properties (Noma et al., 2020).
Eigenschaften
IUPAC Name |
2-bromo-N-[(E)-1,2-diphenylethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2/c21-18-13-7-8-14-19(18)22-23-20(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14,22H,15H2/b23-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDOLOGMVIUXTA-BSYVCWPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC2=CC=CC=C2Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\NC2=CC=CC=C2Br)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



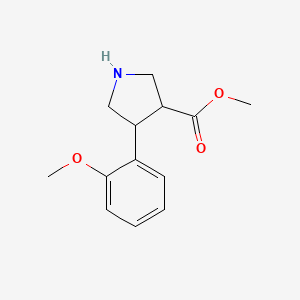
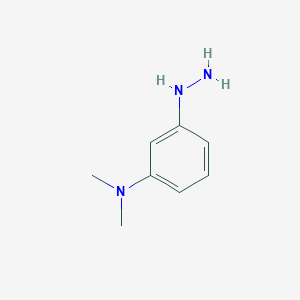

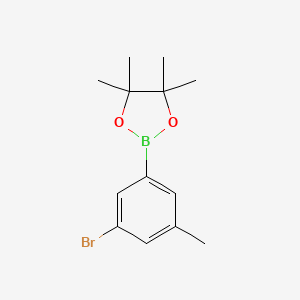

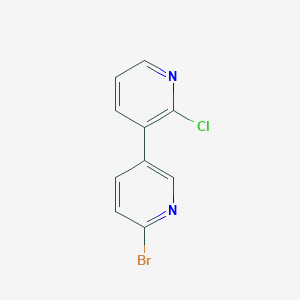
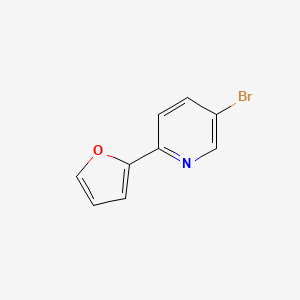


![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3195975.png)
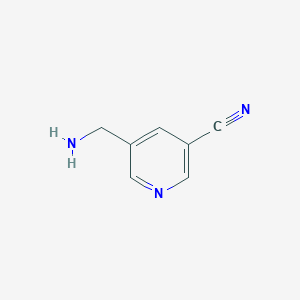

![6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile](/img/structure/B3196011.png)
